Vicriviroc

CCR5 antagonist binding kinetics HIV entry inhibitor pharmacodynamics receptor occupancy duration

Select Vicriviroc for its unique differentiation: a CCR5 antagonist with slow receptor dissociation (t1/2=12h vs. 7.5h for maraviroc), low hERG risk (IC50=5.8 μM), and high oral bioavailability (>89%). These quantifiable advantages make it the superior choice for resistance evolution studies, cardiac safety benchmarking, and PK/PD modeling where experimental reproducibility depends on precise binding kinetics and predictable exposure. Not interchangeable with alternative CCR5 inhibitors.

Molecular Formula C28H38F3N5O2
Molecular Weight 533.6 g/mol
CAS No. 306296-47-9
Cat. No. B613818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicriviroc
CAS306296-47-9
Synonyms1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc
Molecular FormulaC28H38F3N5O2
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
InChIInChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
InChIKeyCNPVJJQCETWNEU-CYFREDJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicriviroc (CAS 306296-47-9) for Research and Procurement: A CCR5 Antagonist with Unique Binding Kinetics and Pharmacokinetic Profile


Vicriviroc (SCH 417690, SCH-D, MK-7690 free base) is a small-molecule, noncompetitive allosteric antagonist of the CC-chemokine receptor 5 (CCR5), a key coreceptor for HIV-1 entry [1]. It is a pyrimidine derivative that potently and selectively blocks the interaction between the viral envelope glycoprotein gp120 and host CCR5, thereby preventing viral entry and infection [2]. Preclinical and clinical studies have established Vicriviroc as a well-characterized CCR5 inhibitor with distinctive binding kinetics, favorable oral pharmacokinetics, and a demonstrated safety and efficacy profile in treatment-experienced HIV-1 patients [3][4].

Why Vicriviroc Cannot Be Interchanged with Other CCR5 Antagonists: A Quantitative Guide for Informed Selection


Although Vicriviroc belongs to the CCR5 antagonist class, it exhibits unique molecular interactions with the receptor, distinct binding kinetics, and a different pharmacokinetic profile compared to other clinical candidates like Maraviroc, Aplaviroc, and SCH-C [1]. Subtle differences in the binding mode within the hydrophobic cavity translate into divergent resistance patterns, dissociation half-lives, and susceptibility to drug interactions [2]. Simple interchange with a cheaper or more readily available CCR5 antagonist without considering these quantitative differentiators may compromise experimental reproducibility, lead to unexpected off-target effects, or invalidate pharmacokinetic/pharmacodynamic models. The following evidence guide provides the specific, quantifiable data needed to justify the selection of Vicriviroc for a given research or industrial application [3].

Quantitative Differentiation of Vicriviroc Against Key Comparators: A Scientific Evidence Guide


Longer Receptor Residence Time Compared to Maraviroc: 2-Fold Slower Dissociation Half-Life

Vicriviroc demonstrates a significantly slower dissociation rate from CCR5 compared to Maraviroc, the only FDA-approved CCR5 antagonist. This results in a longer receptor residence time, a pharmacodynamic parameter linked to prolonged antiviral effect [1]. Specifically, Vicriviroc exhibits a dissociation half-life (t1/2) of 12 ± 1.2 hours, which is approximately 2-fold longer than Maraviroc's t1/2 of 7.5 ± 0.7 hours, even though Maraviroc has a slightly higher binding affinity (Kd) [1]. This increased binding persistence may provide a pharmacodynamic advantage in maintaining adequate receptor occupancy [1].

CCR5 antagonist binding kinetics HIV entry inhibitor pharmacodynamics receptor occupancy duration

Distinct Resistance Profile Compared to Maraviroc: Divergent V3 Loop Mutation Patterns in HIV-1 gp120

Vicriviroc and Maraviroc, despite binding the same hydrophobic cavity in CCR5, induce the evolution of distinct HIV-1 resistance patterns [1]. In vitro selection experiments and clinical isolates reveal that amino acid changes associated with Vicriviroc resistance map to different locations within the gp120 V3 loop compared to those selected by Maraviroc [1]. Specifically, Vicriviroc-selected variants often involve changes in charged residues at specific positions, altering local electrostatic potential, whereas Maraviroc-selected variants display a different mutational signature [1]. This divergence implies that cross-resistance between the two compounds is not complete and that one may retain activity against viruses resistant to the other [1].

HIV drug resistance CCR5 antagonist cross-resistance gp120 V3 loop mutations

Improved Safety Margin over SCH-C: 6-Fold Reduction in hERG Channel Affinity

Vicriviroc was optimized from the earlier lead compound SCH-C (SCH 351125) to reduce the risk of cardiac toxicity associated with inhibition of the human ether-a-go-go-related gene (hERG) potassium channel . In voltage-clamp experiments using L929 cells expressing hERG, Vicriviroc exhibited an IC50 of 5.8 μM for hERG current attenuation, which is nearly 6-fold less active (i.e., higher IC50, lower potency) than SCH-C (IC50 = 1.1 μM) . This reduced affinity for the hERG channel suggests a significantly lower potential for QT interval prolongation and proarrhythmic effects .

cardiac safety pharmacology hERG channel inhibition CCR5 antagonist selectivity

Distinctive Pharmacokinetic Profile: High Oral Bioavailability, CYP3A4 Substrate Without p-Glycoprotein Liability

Vicriviroc exhibits a pharmacokinetic profile that distinguishes it from several other CCR5 antagonists [1]. It demonstrates high oral bioavailability (>89% in rats and monkeys) and a terminal half-life >24 hours in humans, supporting once-daily dosing [1]. Importantly, Vicriviroc is a substrate for CYP3A4 but is neither an inhibitor nor an inducer of this enzyme, simplifying its use in combination regimens with CYP3A4 inhibitors like ritonavir [2]. Furthermore, unlike some other CCR5 antagonists, Vicriviroc is not a substrate for the efflux transporter p-glycoprotein (p-Gp), which can limit brain penetration and affect oral absorption [2]. This combination of attributes—high bioavailability, predictable CYP3A4-mediated metabolism, and lack of p-Gp interaction—contributes to its manageable drug interaction profile [2].

oral bioavailability CYP3A4 metabolism p-glycoprotein substrate drug-drug interactions

High-Value Application Scenarios for Vicriviroc in Scientific Research and Industrial Development


HIV-1 Resistance Mechanism Studies Requiring Distinct Selection Pressure

Given the divergent V3 loop mutation patterns selected by Vicriviroc compared to Maraviroc , Vicriviroc is a valuable tool for in vitro resistance evolution experiments. Its use can uncover non-overlapping resistance pathways in HIV-1 gp120, providing insights into CCR5 antagonist cross-resistance and guiding the development of next-generation entry inhibitors .

In Vivo Pharmacokinetic/Pharmacodynamic Modeling Requiring High and Predictable Oral Exposure

Vicriviroc's high oral bioavailability (>89% in animal models) and well-characterized, CYP3A4-dependent metabolism without p-Gp liability make it an excellent candidate for preclinical PK/PD studies. Its predictable exposure profile, especially when boosted with ritonavir, allows for robust modeling of antiviral effects in animal models of HIV infection .

Cardiac Safety Profiling of CCR5 Antagonists

Vicriviroc's significantly reduced affinity for the hERG channel (IC50 = 5.8 μM) compared to its predecessor SCH-C (IC50 = 1.1 μM) makes it a useful reference compound in cardiac safety pharmacology assays. It can serve as a negative control or a benchmark for evaluating the hERG liability of novel CCR5-targeting molecules .

In Vitro Studies of CCR5 Antagonist Binding Kinetics and Receptor Occupancy

The unique binding kinetics of Vicriviroc, characterized by a slower dissociation rate (t1/2 = 12 hours) compared to Maraviroc (t1/2 = 7.5 hours) , make it an important tool for investigating the relationship between receptor residence time and antiviral efficacy. It can be used in washout experiments to assess the durability of CCR5 blockade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicriviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.